molecular formula C11H15ClN2O2 B6297312 (S)-alpha-(4-Pyridinylmethyl)-proline-HCl CAS No. 1217638-24-8

(S)-alpha-(4-Pyridinylmethyl)-proline-HCl

Cat. No. B6297312
CAS RN: 1217638-24-8
M. Wt: 242.70 g/mol
InChI Key: KKNSHFKDGSPYPF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-(4-Pyridinylmethyl)-proline-HCl (PMP) is a new synthetic compound with a wide range of applications in the scientific research field. It is an optically active amino acid derivative with a pyridinylmethyl group at the α-position of the proline. It is a chiral molecule that has been used in the synthesis of a variety of compounds and has been found to have a range of biochemical and physiological effects. PMP is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a number of advantages and limitations.

Scientific Research Applications

(S)-alpha-(4-Pyridinylmethyl)-proline-HCl has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of polypeptides, peptides, and other compounds. It has also been used as a chiral catalyst in asymmetric synthesis. This compound has been used to study the effects of chirality on the properties of compounds and has been used in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

(S)-alpha-(4-Pyridinylmethyl)-proline-HCl is an optically active amino acid derivative and is able to interact with a variety of molecules and enzymes. It has been found to interact with enzymes such as proteases, kinases, and phosphatases. It has also been found to interact with other molecules such as lipids, carbohydrates, and proteins. The exact mechanism of action of this compound is not yet fully understood and further research is needed to better understand its effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes such as proteases, kinases, and phosphatases. It has also been found to modulate the activity of other enzymes and proteins. This compound has been found to have an effect on the metabolism of lipids, carbohydrates, and proteins. It has also been found to have an effect on the expression of genes involved in the regulation of metabolism.

Advantages and Limitations for Lab Experiments

(S)-alpha-(4-Pyridinylmethyl)-proline-HCl has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its versatility. It can be used in a variety of experiments and can be used as a building block for the synthesis of a variety of compounds. Another advantage is its stability, which makes it suitable for a wide range of laboratory applications. One of the main limitations of this compound is its solubility, which can be an issue in some experiments.

Future Directions

There are a number of potential future directions for research on (S)-alpha-(4-Pyridinylmethyl)-proline-HCl. One potential direction is to further study the biochemical and physiological effects of this compound. Another potential direction is to study the potential applications of this compound in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its interactions with other molecules and enzymes. Finally, further research could be conducted to explore the potential advantages and limitations of this compound for laboratory experiments.

Synthesis Methods

(S)-alpha-(4-Pyridinylmethyl)-proline-HCl can be synthesized in a two-step process starting from (S)-4-pyridylmethylproline. The first step involves the reaction of (S)-4-pyridylmethylproline with thionyl chloride and pyridine to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with hydrochloric acid to form this compound as the hydrochloride salt. This method has been found to be efficient and has been used in the synthesis of a variety of compounds.

properties

IUPAC Name

(2S)-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNSHFKDGSPYPF-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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